molecular formula C13H27N B3358548 N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine CAS No. 80934-61-8

N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine

Cat. No.: B3358548
CAS No.: 80934-61-8
M. Wt: 197.36 g/mol
InChI Key: LRPGWPGSWJYFTP-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine is a tertiary amine characterized by a cyclohexylmethyl group and two isopropyl (propan-2-yl) substituents on the nitrogen atom. Its molecular formula is C₁₃H₂₅N, with a molecular weight of 195.35 g/mol.

Properties

IUPAC Name

N-(cyclohexylmethyl)-N-propan-2-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13/h11-13H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPGWPGSWJYFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511843
Record name N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80934-61-8
Record name N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine, also known by its CAS number 80934-61-8, is an organic compound with the molecular formula C13H27N and a molecular weight of 197.364 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Molecular Structure

The compound features a cyclohexyl group and two isopropyl groups attached to a central nitrogen atom. This unique structure may contribute to its biological activity.

Chemical Identifiers

PropertyValue
CAS Number80934-61-8
Molecular FormulaC13H27N
Molecular Weight197.364 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may act as a ligand for various receptors or enzymes, influencing signal transduction pathways that lead to physiological effects.

Antitumor Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antitumor activity. For instance, research on related compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy.

Case Study: Antitumor Efficacy

A comparative study evaluated the antitumor activity of several compounds against different cancer cell lines. The results highlighted the inhibition rates and IC50 values for these compounds:

CompoundCell LineInhibition Rate (%)IC50 (μM)
IMB-1406A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

This data underscores the potential for this compound or its derivatives to serve as effective antitumor agents.

Neuropharmacological Effects

Preliminary investigations into the neuropharmacological effects of this compound suggest that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could position it as a candidate for further research into treatments for neurological disorders.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies should be conducted to evaluate the compound's safety profile, including any potential cytotoxic effects at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The following compounds share structural motifs with N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine, differing primarily in substituents and functional groups:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol)
N-[(4-Bromophenyl)methyl]propan-2-amine Bromophenylmethyl vs. cyclohexylmethyl C₁₀H₁₄BrN 228.13
N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)benzenesulfonamide Chromene ring + sulfonamide group C₂₄H₂₈N₂O₃S 424.56
N-(1-Cyclohexylpropan-2-yl)butan-1-amine Butan-1-amine chain vs. dual isopropyl groups C₁₃H₂₇N 197.36
6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine Pyrimidine ring + oxane moiety C₁₂H₁₉ClN₄O 282.76

Key Observations :

  • Lipophilicity : The cyclohexyl group in the target compound increases lipophilicity compared to bromophenyl (polar due to Br) or pyrimidine-containing analogs .
Comparative Syntheses:
  • N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)benzenesulfonamide : Synthesized via sulfonylation of the amine intermediate (39% yield over two steps) .
  • N-[1-(3,4-Dimethoxyphenyl)propan-2-yl]formamide : Produced via the Leuckart reaction (80% yield), highlighting the efficiency of formamide intermediates in amine synthesis .

Physicochemical Properties

Property This compound N-[(4-Bromophenyl)methyl]propan-2-amine N-(1-Cyclohexylpropan-2-yl)butan-1-amine
Boiling Point ~250–280°C (estimated) 290–300°C (experimental) ~220–240°C (estimated)
Water Solubility Low (logP ≈ 4.2) Moderate (logP ≈ 3.1) Low (logP ≈ 4.5)
pKa ~10.5 (tertiary amine) ~9.8 (aryl-substituted amine) ~10.3 (aliphatic amine)

Notes:

  • The bromophenyl analog’s lower logP (3.1 vs. 4.2) reflects increased polarity due to the bromine atom .
  • Steric shielding in the target compound may reduce nitrogen basicity compared to less hindered amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine
Reactant of Route 2
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N-(Cyclohexylmethyl)-N-(propan-2-yl)propan-2-amine

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